

Technical Support Center: Optimization of Chromatographic Separation of Strontium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Strontium-86

Cat. No.: B083252

[Get Quote](#)

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the effective chromatographic separation of strontium.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of chromatography for strontium separation? A1: Extraction chromatography using a stationary phase with high selectivity for strontium is the most common and effective method.^[1] Resins containing a crown ether, such as 4,4'-(5')-di-(tert-butylidicyclohexano)-18-crown-6, are widely used for their specific affinity for strontium ions.^[2] This approach offers significant advantages over traditional ion-exchange chromatography, including fewer reagents, less hazardous waste, and better separation efficiency.^[3]

Q2: What is the principle behind using Sr-selective resins? A2: Sr-selective resins, like Eichrom's Sr Resin, operate on the principle of extraction chromatography. The stationary phase consists of a substrate coated with an organic extractant (a crown ether) that selectively forms a complex with strontium ions.^{[3][4]} Strontium is strongly retained by the resin in the presence of high concentrations of nitric acid, while most other matrix elements and interfering ions are not retained and can be washed away.^{[5][6]} Strontium is then eluted using a low-concentration acid or deionized water.^{[2][5]}

Q3: What mobile phase is typically used for loading and eluting strontium? A3: Nitric acid (HNO₃) is the most common mobile phase. A high concentration of nitric acid (typically 3 M to 8 M) is used for sample loading and washing to maximize strontium retention.^{[3][5][6]} Elution of

the purified strontium is achieved by using a very dilute nitric acid solution (e.g., 0.05 M) or high-purity deionized water, which disrupts the strontium-crown ether complex.[2][5][6]

Q4: Can this method separate strontium from calcium? A4: Yes, Sr-selective resins are well-suited for separating strontium from calcium.[6] While calcium can interfere, especially in high concentrations, the selectivity of the crown ether for strontium is significantly higher.[1][6] The separation is optimized by using a high concentration of nitric acid during the loading and wash steps, which minimizes calcium retention.[6] For samples with very high calcium content, a pre-purification step or repeated column separation may be necessary.[1][7][8]

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic separation of strontium.

Problem/Observation	Potential Cause(s)	Recommended Solution(s)
Low or No Strontium Recovery	<p>1. Incorrect HNO₃ Concentration: The nitric acid concentration during sample loading was too low, preventing strontium from binding to the resin.[3][5] 2. Column Overload: The amount of strontium in the sample exceeded the capacity of the resin.[3] 3. Premature Elution: Strontium was washed off the column during the rinse step. This can happen if the wash solution's acid concentration is too low. 4. Incomplete Elution: The volume of the elution solution (water or dilute acid) was insufficient to strip all the bound strontium from the resin.</p>	<p>1. Verify Acid Concentration: Ensure the sample is dissolved in and loaded with the recommended high molarity HNO₃ (e.g., 3.5 M or 8 M).[3] [5] 2. Reduce Sample Load: Decrease the sample size or use a larger column/more resin. The chemical recovery of strontium can decrease if the amount exceeds 8 mg of Sr per mL of resin.[3] 3. Use Correct Wash Solution: Use the same high-molarity HNO₃ for the wash steps as used for loading. 4. Increase Elution Volume: Increase the volume of the eluent (e.g., Nanopure H₂O) and ensure it passes completely through the resin bed.[5]</p>
Peak Tailing or Broadening	<p>1. Column Collapse/Channeling: The resin bed is not packed uniformly, causing uneven flow. 2. Contamination of Resin: The resin is contaminated with particulates or strongly retained interfering ions from previous runs.[9] 3. Sample Overload: High sample concentration can lead to peak fronting or tailing.[9][10]</p>	<p>1. Repack Column: If possible, carefully repack the column to ensure a uniform bed. Avoid letting the column run dry. 2. Clean or Replace Resin: Regenerate the column by washing it thoroughly with appropriate acids (e.g., 2 M HCl) and deionized water, or replace the resin if it is old or heavily contaminated.[5] 3. Dilute Sample: Reduce the concentration of the sample being loaded onto the column.</p>

Presence of Interfering Ions in Eluate

1. Insufficient Washing: The wash volume or number of wash steps was inadequate to remove all matrix components.
2. Co-elution: Some ions, like lead (Pb) or barium (Ba), may have some affinity for the resin under certain conditions.[\[6\]](#)
3. High Calcium Concentration: In samples with extremely high $\text{Ca}^{2+}/\text{Sr}^{2+}$ ratios, some calcium may be retained and co-elute.
[\[1\]](#)

1. Increase Wash Volume: Increase the volume of high-molarity HNO_3 used for the wash steps.[\[5\]](#)
2. Implement Double Separation: For extremely high purity requirements, the collected strontium fraction can be evaporated, redissolved in high-molarity HNO_3 , and passed through a new or regenerated column. A double chromatographic extraction process can yield excellent decontamination efficiencies.
[\[3\]](#)[\[4\]](#)
3. Use Pre-separation Step: For Ba-rich samples, a pre-separation step using a cation exchange resin (e.g., Bio-Rad AG50W-X8) can be used to remove barium with 2.5 M HNO_3 before loading onto the Sr-selective resin.[\[6\]](#)

High Back Pressure

1. Clogged Frit: The inlet frit of the column is blocked by particulate matter from the sample or resin fines.[\[9\]](#)[\[11\]](#)
2. Compacted Resin: The resin bed has become too compressed.
3. Precipitation: The sample may have precipitated on the column due to solvent incompatibility.

1. Backflush or Replace Frit: Disconnect the column and backflush it at a low flow rate. If this fails, carefully replace the inlet frit.[\[9\]](#)
2. Repack Column: Unpack and repack the column to the appropriate density.
3. Ensure Sample is Fully Dissolved: Centrifuge samples after dissolution to remove any remaining solids before loading them onto the column.[\[5\]](#)

Quantitative Data Summary

The tables below summarize key quantitative parameters for optimizing strontium separation using Sr-selective chromatography.

Table 1: Recommended Nitric Acid (HNO₃) Concentrations & Eluents

Step	Purpose	HNO ₃ Concentration Range	Common Eluent	Reference(s)
Column Conditioning	Prepares the resin for sample loading.	3.5 M - 8 M	3.5 M HNO ₃	[3] [5]
Sample Loading	Maximizes strontium retention on the resin.	3.5 M - 8 M	Sample dissolved in 3.5 M or 8 M HNO ₃	[3] [5] [6]
Matrix Wash	Rinses interfering ions from the column.	3.5 M - 8 M	3.5 M or 8 M HNO ₃	[3] [5]
Strontium Elution	Releases purified strontium from the resin.	< 0.1 M or Water	0.05 M HNO ₃ or Nanopure H ₂ O	[2] [5] [6]

Table 2: Common Interferences and Recovery Rates

Interfering Ion	Issue	Mitigation Strategy	Typical Recovery Yield	Reference(s)
Calcium (Ca ²⁺)	Can affect strontium elution, especially at high concentrations.	Use high molarity HNO ₃ (70-75%) for loading/wash. Repeat separation if necessary.	>96% (with double separation)	[3][1][12]
Barium (Ba ²⁺)	Retention peaks at ~3 M HNO ₃ and can interfere.	Use a pre-separation step with a cation exchange resin.	>96%	[6]
Lead (Pb ²⁺)	Can be retained across a broad range of HNO ₃ concentrations.	Sr-selective resins can also be used for Pb separation; specific elution protocols may be required if both are of interest.	>96%	[6]
Rubidium (Rb ⁸⁷⁺)	Creates isobaric interference with Sr ⁸⁷⁺ in mass spectrometry.	The chromatographic method effectively separates alkali metals (like Rb) from alkaline earth metals (like Sr).	>96%	[1][13]

Experimental Protocols

Protocol 1: Strontium Separation using Eichrom Sr Resin

This protocol is a generalized procedure adapted from common laboratory practices for the separation of strontium from geological or environmental samples.^{[5][6][8]}

1. Materials and Reagents

- Chromatography columns (e.g., Bio-Rad Poly-Prep)
- Eichrom Sr Resin (100-150 μm bead size)
- High-purity Nitric Acid (HNO_3), concentrated
- High-purity Deionized Water (e.g., Nanopure, 18.2 $\text{M}\Omega\text{-cm}$)
- 0.1 M Phosphoric Acid (H_3PO_4)
- Sample dissolved in 3.5 M HNO_3
- Pipettes and acid-cleaned collection vials (e.g., Savillex)

2. Column Preparation and Conditioning

- Prepare a slurry of the Sr Resin in deionized water.
- Load approximately 0.5 mL to 1 mL of resin slurry into the column.
- Wash the column with 5 mL of deionized water to settle and clean the resin.
- Pre-condition the resin by passing 5 mL of 3.5 M HNO_3 through the column. Allow it to drain completely by gravity.

3. Sample Loading

- Ensure your sample is fully dissolved and centrifuged to remove any solids.^[5]
- Carefully pipette the sample supernatant (dissolved in 3.5 M HNO_3) onto the top of the conditioned resin bed.
- Allow the sample to pass through the column completely by gravity.

4. Matrix Wash (Removal of Interferences)

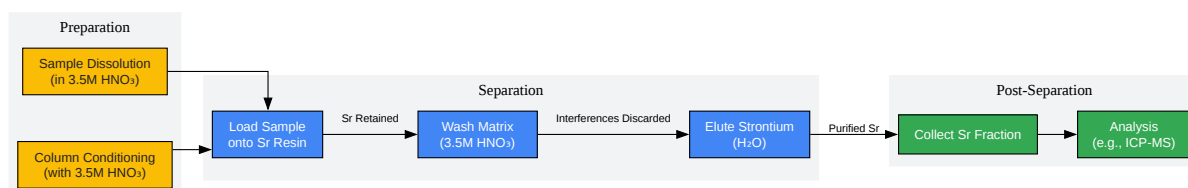
- After the sample has loaded, add 5-10 mL of 3.5 M HNO_3 to the column reservoir.
- Allow the entire volume of wash solution to pass through the column. This step removes matrix ions like Na^+ , K^+ , Ca^{2+} , and Mg^{2+} .^[5]
- Repeat the wash step for a total of two or three washes to ensure complete removal of interferences.

5. Strontium Elution and Collection

- Place a clean, labeled collection vial under the column outlet.
- Elute the purified strontium by adding 5 mL of Nanopure deionized water to the column.^[5]
- Allow the water to pass through the resin completely, collecting the entire fraction in the vial.
- Add one drop of 0.1 M H_3PO_4 to the collected sample to aid in later analysis (e.g., by TIMS).^[5]
- Dry the sample on a hotplate at approximately 120-140°C.^[5]

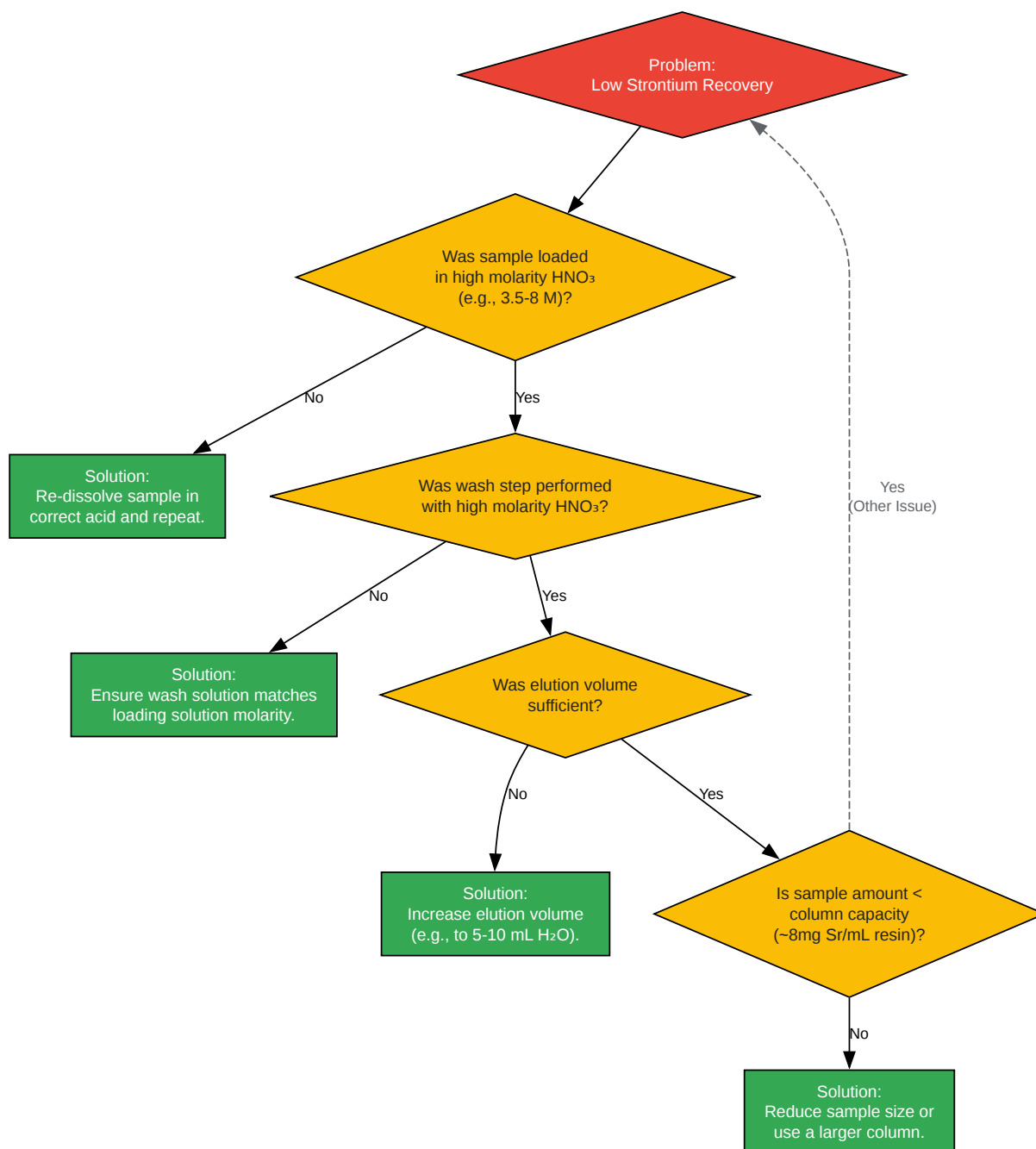
Visual Workflows and Diagrams

The following diagrams illustrate key workflows for strontium separation and troubleshooting.



[Click to download full resolution via product page](#)

Caption: General workflow for chromatographic separation of strontium.



[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree for low strontium recovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. digitalknowledge.cput.ac.za [digitalknowledge.cput.ac.za]
- 2. [Redirecting](http://linkinghub.elsevier.com) [linkinghub.elsevier.com]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Strontium Separation by Chromatographic Extraction Process for ⁹⁰Sr Assessment [inis.iaea.org]
- 5. radis.as.ua.edu [radis.as.ua.edu]
- 6. jgeosci.org [jgeosci.org]
- 7. Separation of strontium from large amounts of calcium, with application to radiostrontium analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jplwater.nasa.gov [jplwater.nasa.gov]
- 9. epruibiotech.com [epruibiotech.com]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 12. cefas.co.uk [cefas.co.uk]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Optimization of Chromatographic Separation of Strontium]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083252#optimization-of-chromatographic-separation-of-strontium>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com